molecular formula C6H7IN2 B065838 5-Iodo-3-methylpyridin-2-amine CAS No. 166266-19-9

5-Iodo-3-methylpyridin-2-amine

Cat. No. B065838
M. Wt: 234.04 g/mol
InChI Key: WTHKBDPHSGITFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Iodo-3-methylpyridin-2-amine and related compounds involves intricate chemical reactions designed to introduce specific functional groups into the pyridine nucleus. Techniques such as palladium-catalyzed amination and oxidative C-H amination under metal-free conditions at room temperature have been developed. These methods allow for the regioselective introduction of the amino group into the pyridine ring, showcasing the adaptability and efficiency of modern synthetic methods in generating complex molecules (Mondal et al., 2017).

Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methylpyridin-2-amine and its derivatives can be extensively studied using X-ray crystallography, showcasing its orthorhombic space group and confirming intermolecular hydrogen bonds that contribute to its stability and reactivity. This structural analysis is critical in understanding the reactivity and binding properties of the compound, which are essential for its application in various chemical syntheses and material science applications (Zhu et al., 2021).

Chemical Reactions and Properties

5-Iodo-3-methylpyridin-2-amine undergoes a variety of chemical reactions, indicating its versatility as a synthetic intermediate. These reactions include palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex organic frameworks. The ability to undergo these reactions highlights its utility in synthesizing a wide array of functionalized pyridine derivatives, crucial for developing new pharmaceuticals and materials (Wu et al., 2022).

Physical Properties Analysis

The physical properties of 5-Iodo-3-methylpyridin-2-amine, such as melting points, solubility, and crystalline structure, are fundamental to its application in various fields. These properties are determined through methods like differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD), providing insights into the compound's stability, solubility, and suitability for various applications (Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties of 5-Iodo-3-methylpyridin-2-amine, such as its reactivity towards nucleophiles, electrophiles, and its participation in coupling reactions, are crucial for its utility in synthetic chemistry. Studies have shown that it can serve as a versatile intermediate for the synthesis of complex organic molecules, demonstrating its significance in the development of novel compounds with potential applications in various industries (Ahmad et al., 2017).

Scientific Research Applications

  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : The methods of application would depend on the specific biological activity being targeted. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
    • Results : Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Safety And Hazards

The safety data sheet for a similar compound, 2-Amino-5-iodo-3-methylpyridine, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

While specific future directions for 5-Iodo-3-methylpyridin-2-amine are not mentioned in the search results, pyridopyrimidines, which include compounds like 5-Iodo-3-methylpyridin-2-amine, are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .

properties

IUPAC Name

5-iodo-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHKBDPHSGITFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359329
Record name 5-Iodo-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3-methylpyridin-2-amine

CAS RN

166266-19-9
Record name 5-Iodo-3-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-3-methylpyridin-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-methyl-2-pyridineamine (10 g) in a mixed solution of AcOH (60 mL), water (12 mL), and sulfuric acid (4.2 mL) was added periodic acid dehydrate (4.22 g) and iodine (9.39 g), and the mixture was heated at 80° C. for 2 hours. The reaction mixture was poured into 5% Na2S2O3 aq solution and extracted with ether. The organic layer was washed with 1N NaOH aq solution and brine, and dried over Na2SO4. The solvent was removed in vacuo and obtained residual solid was recrystallized with EtOH to give 5-iodo-3-methyl-2-pyridinamine (9.00 g) as pale yellow powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
9.39 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To dioxane (10 mL) was added 5-bromo-3-methylpyridin-2-amine (2 g, 10.6 mmol), sodium iodide (3.2 g, 21.4 mmoL), copper iodide (0.190 g, 1.06 mmol) and the solution degassed followed by addition of tetramethylethane-1,2-diamine (0.803 mL, 1.06 mmol) this mixture heated at 110° C. overnight. After cooling water was added and extracted the crude product with ethyl acetate. The residue was purified by column chromatography to give 5-iodo-3-methylpyridin-2-amine as a beige solid (2.3 g, 93%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Quantity
0.803 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3-methyl-2-pyridinamine (10 g) in a mixed solution of AcOH (60 mL), water (12 mL), and sulfuric acid (4.2 mL) was added periodic acid dihydrate (4.22 g) and iodine (9.39 g), and the mixture was heated at 80° C. for 2 hours. The reaction mixture was poured into 5% Na2S2O3 aq solution and extracted with ether. The organic layer was washed with 1N NaOH aq solution and brine, and dried over Na2SO4. The solvent was removed in vacuo and obtained residual solid was recrystallized with EtOH to give 5-iodo-3-methyl-2-pyridinamine (9.00 g) as pale yellow powder.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
9.39 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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